3-Methyl-4-nitrobenzyl alcohol
Overview
Description
3-Methyl-4-nitrobenzyl alcohol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetics in Bioreductive Prodrugs
3-Methyl-4-nitrobenzyl alcohol derivatives, such as 4-nitrobenzyl carbamates, are studied for their role in bioreductive prodrug triggers. These derivatives are reduced to hydroxylamines which then fragment to release toxic compounds, useful in targeted drug delivery for cancer therapy. The kinetics of this fragmentation, which is crucial for the efficacy of these drugs, are influenced by substituents on the benzyl ring, with electron-donating substituents accelerating the fragmentation process (Hay et al., 1999).
Effect on Side-Chain Reactivity
The presence of a nitro group in compounds like 4-nitrobenzyl alcohol significantly influences the reactivity of the side-chain. For instance, in 4-nitrobenzyl chloride, the addition of methyl groups in specific positions can inhibit the extraction of α-proton, altering the compound's reactivity and leading to different chemical pathways. This has implications in designing synthetic routes and understanding reaction mechanisms (Doleib & Iskander, 1967).
Role in Environmental Metabolism
4-Nitrobenzyl alcohol derivatives are also important in environmental chemistry, specifically in the metabolism of nitroaromatic compounds. Certain bacteria can degrade these compounds, transforming them into less harmful substances. This process is critical for the bioremediation of contaminated environments. For example, the metabolism of nitrotoluenes by rat hepatocytes involves the conversion to corresponding benzyl alcohols, highlighting the ecological significance of these compounds (Debethizy & Rickert, 1984).
Use in Green Chemistry
4-Nitrobenzyl alcohol derivatives are investigated for their potential as green solvents in chemical reactions, replacing more toxic and volatile compounds like nitromethane. This research is part of an ongoing effort to develop more sustainable and environmentally friendly chemical processes (Ren et al., 2011).
Analytical Applications
Mechanism of Action
Target of Action
It’s known that nitrobenzyl alcohols can interact with various enzymes and receptors in the body .
Mode of Action
It’s known that alcohols can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
It’s known that nitrobenzyl alcohols can affect various biochemical pathways in the body .
Pharmacokinetics
It’s known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It’s known that nitrobenzyl alcohols can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-4-nitrobenzyl alcohol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
(3-methyl-4-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVQGYQQVNCUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230756 | |
Record name | 3-Methyl-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-75-7 | |
Record name | 3-Methyl-4-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80866-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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